

lesinurad pharmacology

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Compound of Interest

Compound Name: *Lesinurad*

Cat. No.: *B601850*

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Mechanism of Action

Lesinurad lowers serum uric acid by selectively inhibiting transporter proteins involved in uric acid reabsorption in the proximal tubules of the kidneys.^{[6][7]}

Primary Targets: URAT1 and OAT4

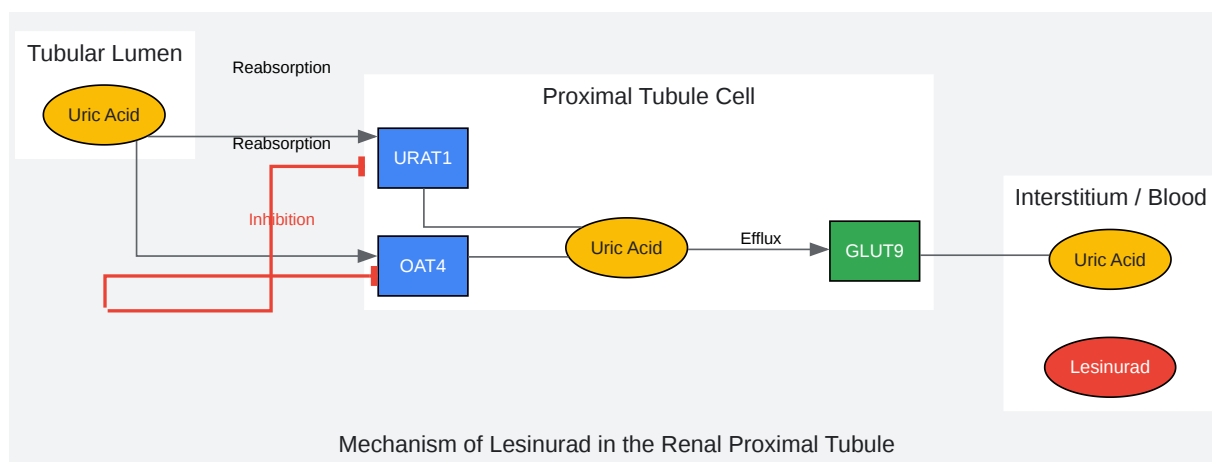
The primary mechanism of **lesinurad** involves the inhibition of two key apical transporters:

- Uric Acid Transporter 1 (URAT1): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.^{[5][6][7][8]} By inhibiting URAT1, **lesinurad** significantly increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.^{[5][9][10]}
- Organic Anion Transporter 4 (OAT4): **Lesinurad** also inhibits OAT4, another uric acid transporter that has been associated with diuretic-induced hyperuricemia.^{[1][6][7][10]} This action may contribute to its efficacy in patients receiving diuretic therapy.

Transporter Selectivity

Lesinurad's selectivity is a key feature of its pharmacological profile. It does not inhibit the basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's exit from the tubular cell into the interstitium.^{[6][7]} Furthermore, in vitro studies have shown it has no effect on the efflux transporter ABCG2.^[10] While **lesinurad** demonstrates inhibitory activity against OAT1 and OAT3 in vitro, this is not observed clinically.^[10] The lack of in vivo

inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free plasma concentration insufficient to inhibit these transporters.[10][11]



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Caption: **Lesinurad** inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.

In Vitro Inhibitory Activity

The inhibitory potency of **lesinurad** against key urate transporters has been quantified in various in vitro cell-based assays.

Transporter	IC50 (μM)	Reference(s)
URAT1	3.5 - 7.3	[6] [7] [10] [12]
OAT4	2.0 - 3.7	[6] [7] [10]
OAT1	3.9	[10]
OAT3	3.5	[10]
ABCG2	> 100 (No effect)	[10]
GLUT9	No inhibition	[10] [13]

Experimental Protocols

The pharmacological properties of **lesinurad** were characterized through a series of standardized in vitro and in vivo studies.

In Vitro Transporter Inhibition Assay Protocol

The half-maximal inhibitory concentration (IC50) of **lesinurad** against urate transporters is typically determined using a cell-based substrate uptake assay.

Methodology:

- **Cell Culture and Transfection:** Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions.[\[10\]](#) The cells are then transiently transfected with a plasmid vector expressing the human transporter of interest (e.g., hURAT1).[\[10\]](#)[\[12\]](#)
- **Cell Plating:** Transfected cells are plated into multi-well plates and allowed to adhere and express the transporter, typically for 24 hours.[\[10\]](#)
- **Inhibitor Incubation:** Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25 mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[\[10\]](#)[\[12\]](#) A serial dilution of **lesinurad** is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).[\[12\]](#)
- **Substrate Addition:** A radiolabeled substrate, typically 100 μM of [¹⁴C]-uric acid, is added to initiate the transport reaction.[\[12\]](#)

- Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed with a solution like 0.1 M NaOH.[8]
- Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.[8]
- Data Analysis: The rate of transport is measured and plotted against the concentration of **lesinurad**. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]



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Caption: A typical experimental workflow for determining the IC50 of **lesinurad**.

Human Pharmacokinetic Study Protocol

The pharmacokinetic profile of **lesinurad** was evaluated in healthy adult subjects through single and multiple ascending dose studies.[2][14]

Methodology:

- Study Design: A randomized, placebo-controlled, ascending dose study is conducted in healthy volunteers.[2]
- Dosing: Subjects receive single oral doses of **lesinurad** (e.g., 5 mg to 600 mg) or multiple once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]
- Sample Collection: Serial blood and urine samples are collected at pre-defined time points before and after drug administration (e.g., up to 24-48 hours post-dose).[14]
- Bioanalysis: Plasma and urine concentrations of **lesinurad** and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with

tandem Mass Spectrometry (LC-MS/MS).

- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using noncompartmental analysis software (e.g., WinNonlin).^[14] Parameters include C_{max}, T_{max}, AUC, t_{1/2}, apparent oral clearance (CL/F), and renal clearance (CLR).^[14]

Pharmacodynamics

The pharmacodynamic effects of **lesinurad** are characterized by dose-dependent changes in serum and urinary uric acid.

Effects on Uric Acid Homeostasis

In clinical studies involving both healthy subjects and gout patients, single and multiple oral doses of **lesinurad** resulted in dose-dependent decreases in sUA levels and corresponding increases in the renal clearance and fractional excretion of uric acid.^{[2][6][7]}

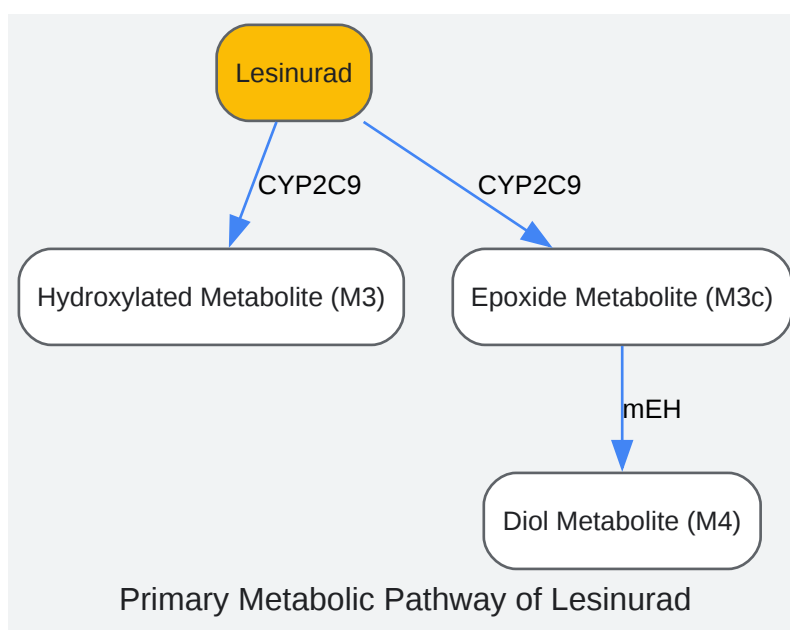
Parameter	Finding	Reference(s)
Serum Uric Acid (sUA)	A single 200 mg dose reduced sUA by 33% after 6 hours. A 400 mg daily dose reduced sUA by 35% at 24 hours post-dose.	^{[2][10][14]}
Fractional Excretion of Uric Acid (FEUA)	A single 200 mg dose caused a 3.6-fold increase in FEUA after 6 hours.	^[10]
EC ₅₀ on FEUA	The half-maximal effective plasma concentration of lesinurad on FEUA was determined to be 13 µM.	^[15]
Cardiac Repolarization	No clinically significant effect on the QTc interval was observed at doses up to 1600 mg.	^[6]

Pharmacokinetics

Lesinurad exhibits predictable pharmacokinetic properties following oral administration.

ADME Profile

- Absorption: **Lesinurad** is rapidly and well-absorbed, with an absolute bioavailability of approximately 100%.^{[6][7][16]} Peak plasma concentrations (T_{max}) are reached within 1 to 4 hours.^{[1][9]} Administration with a high-fat meal can decrease C_{max} by up to 18% but does not affect the overall exposure (AUC).^{[6][7]}
- Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.^{[1][6][16]} The mean steady-state volume of distribution is approximately 20 L.^{[6][16]}
- Metabolism: **Lesinurad** is primarily metabolized in the liver via oxidation, mainly by the cytochrome P450 enzyme CYP2C9.^{[1][6][16]} A secondary pathway involves microsomal epoxide hydrolase (mEH).^[1]
- Excretion: The drug is eliminated through both urine (approximately 63%) and feces (approximately 32%).^[1] The biological half-life is about 5 hours.^[1] Between 30% and 40% of the administered dose is excreted as unchanged **lesinurad** in the urine.^{[1][14]}



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